LogP as a Quantitative Differentiator of Lipophilicity and Solubility Profile
Lithium;prop-1-enylbenzene (cinnamyllithium) exhibits a calculated LogP value of 2.66740 , which is substantially higher than that of the widely used organolithium reagents n-butyllithium (LogP range 1.25–2.31, typical value 1.75410) and phenyllithium (LogP 1.48680) . This quantitative difference, derived from computational models based on molecular structure, signifies a pronounced increase in lipophilicity for the cinnamyl derivative.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.66740 |
| Comparator Or Baseline | n-Butyllithium: 1.75410; Phenyllithium: 1.48680 |
| Quantified Difference | ~0.91 log unit higher than n-BuLi; ~1.18 log unit higher than PhLi |
| Conditions | Calculated LogP values from chemical structure using standard in silico prediction methods (data from ChemSrc and Molbase). |
Why This Matters
A higher LogP directly informs procurement decisions for applications requiring enhanced solubility in non-polar solvents or altered aggregation behavior, which can influence reaction kinetics and selectivity in anionic polymerizations and other organometallic processes.
